5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde
Overview
Description
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is a chemical compound with the molecular formula C26H14O4 and a molecular weight of 390.39 g/mol . This compound is known for its unique structure, which includes two isophthalaldehyde groups connected by a 1,4-phenylenebis(ethyne-2,1-diyl) linker. It is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-iodoisophthalaldehyde and 1,4-diethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde undergoes various chemical reactions, including:
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))dicarboxylic acid.
Reduction: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(1,4-phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde primarily involves its ability to form stable, porous frameworks. These frameworks can encapsulate various molecules, allowing for applications in catalysis, gas storage, and drug delivery . The molecular targets and pathways involved depend on the specific application, such as the interaction with guest molecules in gas storage or the immobilization of enzymes in biosensors .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: A similar compound with a different linker, used in the synthesis of COFs and porous organic cages.
1,4-Bis(ethynyl)benzene: Used as a linker in the synthesis of various organic frameworks.
Uniqueness
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is unique due to its specific structure, which provides a balance of rigidity and flexibility. This allows for the formation of highly stable and porous frameworks, making it particularly useful in applications requiring high surface areas and tunable porosity .
Properties
IUPAC Name |
5-[2-[4-[2-(3,5-diformylphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14O4/c27-15-23-9-21(10-24(13-23)16-28)7-5-19-1-2-20(4-3-19)6-8-22-11-25(17-29)14-26(12-22)18-30/h1-4,9-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXBYXCBJOXKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C=O)C=O)C#CC3=CC(=CC(=C3)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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